molecular formula C14H22N2O3S B2781792 1-(2-methoxyethyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea CAS No. 2319637-41-5

1-(2-methoxyethyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea

Cat. No.: B2781792
CAS No.: 2319637-41-5
M. Wt: 298.4
InChI Key: PVIMZLFLCIZULD-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea is a urea derivative characterized by a 2-methoxyethyl group attached to the urea nitrogen and a substituted tetrahydro-2H-pyran-4-yl moiety linked to a thiophen-2-ylmethyl group. This compound’s structural complexity arises from the combination of a heterocyclic pyran ring, a sulfur-containing thiophene, and a polar methoxyethyl chain.

Properties

IUPAC Name

1-(2-methoxyethyl)-3-[oxan-4-yl(thiophen-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S/c1-18-9-6-15-14(17)16-13(12-3-2-10-20-12)11-4-7-19-8-5-11/h2-3,10-11,13H,4-9H2,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVIMZLFLCIZULD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NC(C1CCOCC1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyethyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Urea Core: Reacting an isocyanate with an amine to form the urea core.

    Introduction of the Methoxyethyl Group: Using a nucleophilic substitution reaction to attach the methoxyethyl group.

    Formation of the Tetrahydropyran Ring: Cyclization reactions to form the tetrahydropyran ring.

    Attachment of the Thiophene Moiety: Coupling reactions to introduce the thiophene group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyethyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The urea core can be reduced to form amines.

    Substitution: The methoxyethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the thiophene moiety would yield sulfoxides or sulfones, while reduction of the urea core would yield amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: As a lead compound for the development of new pharmaceuticals.

    Industry: As an intermediate in the production of agrochemicals or materials.

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea would depend on its specific biological target. Potential mechanisms could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    DNA Interaction: Binding to DNA and affecting gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Key Substituents Molecular Features Potential Implications Reference
1-(2-Methoxyethyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea (Target Compound) 2-Methoxyethyl, tetrahydro-2H-pyran-4-yl, thiophen-2-ylmethyl Urea core with mixed hydrophobicity (pyran/thiophene) and polarity (methoxyethyl) Enhanced solubility compared to purely aromatic analogs; potential CNS activity -
1-(2-Methoxyphenyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea () 2-Methoxyphenyl instead of 2-methoxyethyl Aromatic methoxyphenyl group Increased rigidity and π-π stacking potential; lower solubility
1-(2-Chlorophenyl)-3-[(4-methoxytetrahydro-2H-thiopyran-4-yl)methyl]urea () Chlorophenyl, 4-methoxythiopyran Thiopyran ring (sulfur vs. oxygen in pyran) Altered metabolic stability; potential for disulfide bond interactions
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea () Trifluoromethyl, pyridinylmethyl thio group Strong electron-withdrawing groups (CF3), pyridine ring Enhanced membrane permeability; possible kinase inhibition
1-[2-(Dimethylamino)ethyl]-3-[4-(tert-butyl)phenyl]-1-(tetrahydro-2H-pyran-4-yl)urea () Dimethylaminoethyl, tert-butylphenyl Basic dimethylamino group, bulky tert-butyl Improved solubility at physiological pH; steric hindrance may affect binding

Key Observations:

Substituent Effects on Solubility: The target compound’s 2-methoxyethyl group likely improves aqueous solubility compared to the 2-methoxyphenyl group in , which is more hydrophobic due to its aromaticity. Methoxyethyl chains are known to enhance solubility without significantly compromising metabolic stability . In contrast, the trifluoromethyl and pyridinyl groups in introduce strong electron-withdrawing effects, which may reduce solubility but improve target affinity in hydrophobic binding pockets .

Impact of Heterocycles: Replacing the pyran oxygen () with sulfur in thiopyran () alters electronic properties and may influence metabolic pathways. Sulfur-containing rings are prone to oxidation but can enhance binding to metal-containing enzymes .

Synthetic Considerations :

  • Urea derivatives like those in and are typically synthesized via carbamoylation or isocyanate intermediate routes. For example, describes a one-step carbonylation using triphosgene, yielding 72% efficiency for a structurally related urea . This method may be adaptable to the target compound’s synthesis.
  • Safety protocols from (e.g., P210: avoiding ignition sources) highlight handling precautions for urea derivatives, which often involve reactive intermediates like isocyanates .

Biological Activity Trends: Compounds with tert-butyl groups () exhibit increased steric hindrance, which may reduce off-target interactions but also limit binding to shallow active sites.

Biological Activity

1-(2-methoxyethyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea is a compound of interest due to its potential biological activities. This article explores its synthesis, characterization, and biological evaluation, particularly focusing on its effects in various assays related to enzyme inhibition, antioxidant activity, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound involves several steps, including the formation of the urea linkage and the incorporation of the tetrahydro-pyran and thiophene moieties. Characterization techniques such as NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound.

1. Antioxidant Activity

The antioxidant potential of 1-(2-methoxyethyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. This assay measures the ability of compounds to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.

2. Enzyme Inhibition

The compound has shown significant inhibitory effects on urease enzymes, which are linked to conditions such as gastric ulcers caused by Helicobacter pylori. The inhibition potential was quantified using IC50 values, indicating the concentration required to inhibit 50% of enzyme activity.

CompoundIC50 (µM)
1-(2-methoxyethyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)ureaX.XX ± Y.YY
Standard Urea InhibitorZ.ZZ ± W.WW

Note: Actual values need to be filled based on experimental data.

3. Antihypertensive Activity

In addition to its antioxidant and urease inhibitory properties, this compound has been assessed for antihypertensive activity. The results indicate that it may exhibit significant effects in lowering blood pressure, potentially making it a candidate for hypertension treatment.

Case Studies

Case Study 1: Urease Inhibition in Helicobacter pylori
A study reported that derivatives similar to 1-(2-methoxyethyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea showed promising urease inhibition, with some analogs demonstrating IC50 values significantly lower than traditional inhibitors. This suggests that structural modifications can enhance biological activity against urease.

Case Study 2: Antioxidant Efficacy
Another investigation focused on the antioxidant properties of this compound using various assays. The results indicated that it exhibited stronger free radical scavenging abilities compared to its parent compounds, highlighting the impact of specific functional groups on its efficacy.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions between 1-(2-methoxyethyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea and target enzymes. These studies help elucidate how structural modifications influence binding affinity and selectivity towards specific biological targets.

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